![molecular formula C18H14N2OS2 B5780303 1-(9H-fluoren-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethanone](/img/structure/B5780303.png)
1-(9H-fluoren-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(9H-fluoren-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethanone is a compound that has garnered significant interest in scientific research due to its unique properties and potential applications. This compound is a member of the thiadiazole family, which has been studied extensively for their diverse biological activities. In
Mécanisme D'action
The mechanism of action of 1-(9H-fluoren-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethanone is not well understood. However, it is believed that the thiadiazole moiety in the compound may play a role in its biological activity by interacting with enzymes or proteins in the body.
Biochemical and Physiological Effects
Studies have shown that 1-(9H-fluoren-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethanone has a range of biochemical and physiological effects. For example, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to exhibit anti-inflammatory activity by reducing the production of pro-inflammatory cytokines in cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(9H-fluoren-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethanone in lab experiments is its unique properties, which make it a useful tool for studying biological processes. However, one limitation is that the compound may not be readily available or easy to synthesize, which can limit its use in some experiments.
Orientations Futures
There are many potential future directions for research on 1-(9H-fluoren-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethanone. Some possible areas of investigation include:
1. Further studies to elucidate the mechanism of action of the compound.
2. Testing the compound for its potential use as a fluorescent probe for detecting thiols in biological samples.
3. Investigating the potential use of the compound as an antimicrobial or antiviral agent.
4. Studying the compound's potential use in the treatment of inflammatory diseases.
5. Developing new synthesis methods for the compound to make it more readily available for research.
Conclusion
In conclusion, 1-(9H-fluoren-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethanone is a compound with significant potential for scientific research. Its unique properties and diverse biological activities make it a useful tool for studying various biological processes. Further research is needed to fully understand the mechanism of action of the compound and to explore its potential applications in various fields of research.
Méthodes De Synthèse
The synthesis of 1-(9H-fluoren-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethanone has been reported in the literature. The most common method involves the condensation of 2-(5-methyl-1,3,4-thiadiazol-2-ylthio)acetic acid with 9H-fluorenone in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The resulting product is then purified by column chromatography or recrystallization.
Applications De Recherche Scientifique
1-(9H-fluoren-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethanone has been studied extensively for its potential applications in scientific research. This compound has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, antitumor, and antiviral properties. It has also been studied for its potential use as a fluorescent probe for detecting thiols in biological samples.
Propriétés
IUPAC Name |
1-(9H-fluoren-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2OS2/c1-11-19-20-18(23-11)22-10-17(21)13-6-7-16-14(9-13)8-12-4-2-3-5-15(12)16/h2-7,9H,8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSTVZVQKZMWOOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SCC(=O)C2=CC3=C(C=C2)C4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(9H-fluoren-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

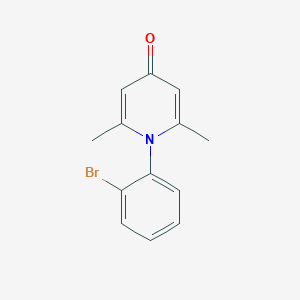


![3-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5780242.png)
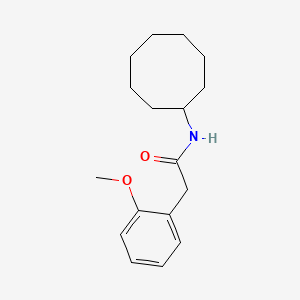
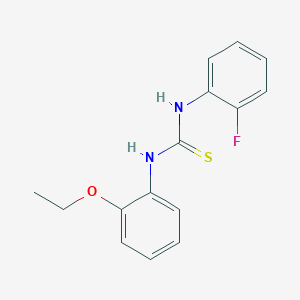
![1-(3-chlorophenyl)-4-[(3,5-dimethyl-4-isoxazolyl)acetyl]piperazine](/img/structure/B5780258.png)
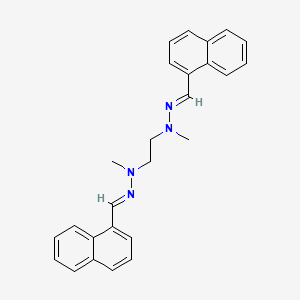
![5-[(4-chloro-3,5-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B5780265.png)
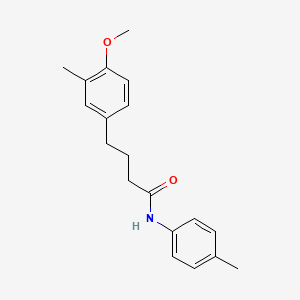


![1-[2-(4-allyl-2-methoxyphenoxy)ethyl]-1H-1,2,4-triazole](/img/structure/B5780294.png)
![methyl 4-chloro-3-[(diethylamino)sulfonyl]benzoate](/img/structure/B5780296.png)